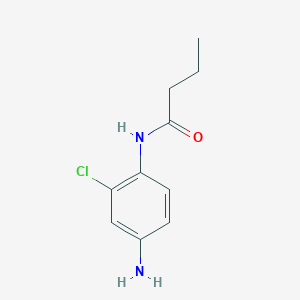

N-(4-amino-2-chlorophenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

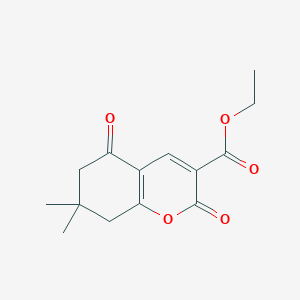

“N-(4-amino-2-chlorophenyl)butanamide” is a compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is also known as Buphenyl.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . This indicates the presence of a butanamide group attached to a 4-amino-2-chlorophenyl group.

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 212.68 . The compound’s InChI code is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . More research is needed to provide a detailed physical and chemical properties analysis of this compound.

科学的研究の応用

Anticonvulsant Activity

N-(4-amino-2-chlorophenyl)butanamide and its derivatives have been extensively studied for their anticonvulsant properties. Progabide, a related compound, acts as a gamma-aminobutyric acid (GABA) receptor agonist, showing a broad spectrum of anticonvulsant activities against seizures. It has been metabolized into active metabolites like SL 75102, gabamide, and GABA, which also enter the brain and exhibit anticonvulsant effects (Worms et al., 1982; Kaplan et al., 1980). These findings support the hypothesis that direct GABA receptor stimulation is an effective means of controlling convulsions of various origins, with progabide and its derivatives showing minor secondary effects compared to commonly used antiepileptics.

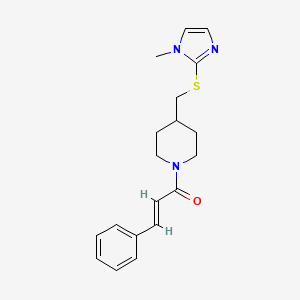

Molecular Docking and Bioactivity

Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides has shown these compounds to be effective tyrosinase and melanin inhibitors. Molecular docking and dynamic simulations have demonstrated their potential in the formulation and development of depigmentation drugs, with minimal side effects (Raza et al., 2019). These compounds exhibit promising biological activities, including inhibitory potential against mushroom tyrosinase, highlighting their therapeutic potential.

Electrochemical Applications

The electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from ionic liquids, including those related to this compound, has been explored as a cost-effective and efficient method. This approach presents a sustainable and safe methodology for H₂O₂ production, utilizing metal-free catalysts for electrochemical synthesis (Fellinger et al., 2012). This research opens up new avenues for the development of cheap and selective catalysts for industrial applications.

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTZUSJKQAGWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)

![N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2695404.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B2695405.png)

![1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695407.png)